Benzyl(dodecyl)methylsulfanium chloride
Description
Structure
2D Structure
Properties
CAS No. |
56912-64-2 |
|---|---|
Molecular Formula |
C20H35ClS |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
benzyl-dodecyl-methylsulfanium;chloride |
InChI |
InChI=1S/C20H35S.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PKFHWYATRRWVSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Synthesis and Chemical Transformation Methodologies of Benzyl Dodecyl Dimethylammonium Chloride
Synthetic Routes via Precursor Compounds
Preparation of Benzyl (B1604629) Chloride Intermediates
Benzyl chloride is a key raw material in the synthesis of DDBAC. chemicalbook.com It is commonly synthesized from toluene (B28343) through various chlorination methods.
One established method is the free-radical chlorination of toluene. youtube.com This process can be initiated by sunlight or an ultraviolet (UV) lamp. youtube.com The reaction involves passing a stream of chlorine gas through boiling toluene. The completion of the reaction can be monitored by the increase in the boiling point of the mixture or by the weight gain of the reaction flask. prepchem.com For instance, the chlorination is considered complete when the temperature of the oil bath reaches 170-180°C and the reflux of toluene ceases. prepchem.com
Alternatively, sulfuryl chloride can be used as a chlorinating agent in a reaction catalyzed by a peroxide, such as dibenzoyl peroxide. In this method, toluene and sulfuryl chloride are refluxed in the presence of the catalyst. The reaction is typically complete within 30 minutes to a few hours. prepchem.com
Another approach involves the reaction of benzyl alcohol with hydrochloric acid. This substitution reaction yields benzyl chloride and water. youtube.com
The following table summarizes common methods for the synthesis of benzyl chloride:
| Method | Reactants | Conditions | Key Features |
|---|---|---|---|
| Free-Radical Chlorination | Toluene, Chlorine Gas | Boiling, UV light/sunlight initiation | Reaction progress monitored by temperature or weight gain. prepchem.com |
| Peroxide-Catalyzed Chlorination | Toluene, Sulfuryl Chloride | Reflux, Peroxide initiator (e.g., dibenzoyl peroxide) | Vigorous reaction, typically complete in 30 minutes. |
| Substitution Reaction | Benzyl Alcohol, Hydrochloric Acid | Heating | Produces benzyl chloride and water. youtube.com |
Quaternization Reactions for DDBAC Synthesis
The final step in the synthesis of DDBAC is the quaternization of N,N-dimethyldodecylamine with benzyl chloride. chemicalbook.com This reaction, known as the Menshutkin reaction, involves the alkylation of the tertiary amine.
The general procedure involves reacting N,N-dimethyldodecylamine with benzyl chloride, often in an aqueous solution or another suitable solvent. chemicalbook.comresearchgate.net The reaction mixture is typically stirred and heated to facilitate the formation of the quaternary ammonium (B1175870) salt. chemicalbook.comgoogle.com Reaction temperatures can range from 60-95°C, with reaction times varying from approximately 20 minutes to several hours. chemicalbook.com
The reaction can be represented by the following equation: CH₃(CH₂)₁₁N(CH₃)₂ + C₆H₅CH₂Cl → [CH₃(CH₂)₁₁N(CH₃)₂CH₂C₆H₅]⁺Cl⁻
The choice of solvent can influence the reaction conditions and the purification process. Solvents such as water, acetone, chloroform, and ethanol (B145695) have been used in similar quaternization reactions. chemicalbook.comresearchgate.net
A study on the quaternization of various N,N-dimethylalkylamines with benzyl chloride investigated the influence of different parameters on the reaction. researchgate.net While specific details for dodecylamine (B51217) were part of a broader study, the general findings highlight the importance of reaction conditions on the yield and purity of the final product.
Refinement and Purification Techniques for DDBAC Production
After the synthesis, purification of DDBAC is essential to remove unreacted starting materials and byproducts. The crude product can be purified through several methods.
One common technique is the removal of the solvent by vacuum evaporation. chemicalbook.com If the reaction is carried out in a solvent, this step isolates the crude DDBAC.
Recrystallization is another method employed to purify the product. This involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solution. researchgate.net In some cases, a single recrystallization may be sufficient to obtain a pure product. researchgate.net
For the precursor, benzyl chloride, fractional distillation is a crucial purification step to separate it from unreacted toluene and other chlorinated byproducts. youtube.comprepchem.com The fraction boiling between 178-182°C is typically collected as pure benzyl chloride. It is also recommended to refine benzyl chloride by distillation at atmospheric pressure at a temperature of 177-178° C to separate it from benzaldehyde (B42025), which can form during storage. googleapis.com
The final DDBAC product can be obtained in various forms, such as a gel or a solution, depending on the presence of water or an organic solvent in the final step. google.com The purity of the final product can be as high as 95% or more. google.com
Mechanistic Investigations of Benzyl Dodecyl Dimethylammonium Chloride Action
Cellular and Subcellular Interaction Mechanisms
The interaction of BDMDAC with microbial cells is a rapid process, characterized by its affinity for the cell envelope. As a cationic surfactant, it engages with negatively charged components of the microbial cell surface through both ionic and hydrophobic interactions, initiating the antimicrobial cascade. nih.gov
The primary target of BDMDAC is the cytoplasmic membrane. The compound's amphiphilic nature allows it to intercalate into the lipid bilayer, causing a disruption of the intermolecular interactions that are critical for membrane stability. This interference leads to the dissociation of the lipid bilayer, fundamentally compromising its structure and function.
This structural damage results in a significant increase in membrane permeability. drugbank.com The loss of selective permeability allows for the uncontrolled leakage of essential low molecular weight intracellular constituents, such as ions and metabolites. nih.govdrugbank.com Studies have demonstrated that BDMDAC induces cytoplasmic membrane damage, which is confirmed by the uptake of dyes like propidium (B1200493) iodide that can only enter cells with compromised membranes. nih.govresearchgate.net This destruction of the lipid bilayer is a predominant factor in the compound's antimicrobial effect. nih.gov
A direct consequence of increased membrane permeability is the loss of control over the cell's internal ionic environment. Research on Pseudomonas fluorescens has shown that exposure to BDMDAC leads to the rapid release of intracellular potassium, a key indicator of membrane damage and a critical disruption to ionic homeostasis. nih.govresearchgate.net
Furthermore, investigations have revealed that the compound can interfere with complex signaling pathways. Exposure to DDBAC has been shown to alter the expression of genes involved in calcium signaling pathways. nih.govresearchgate.net Calcium is a crucial intracellular messenger involved in numerous physiological functions, and its dysregulation can have profound effects on cellular processes. nih.gov The compound may interrupt the influx and efflux of Ca2+ by affecting cell membrane calcium channels. nih.gov
Beyond physical disruption of the membrane, BDMDAC interferes with the function of proteins embedded within it. The antimicrobial effect is partly attributable to its ability to interfere with the activities of membrane-bound enzymes. nih.gov In addition to non-specific interactions, molecular docking studies suggest a more targeted action against specific enzymes in certain microorganisms. For the pathogenic yeast Candida albicans, it is proposed that BDMDAC may inhibit the action of two crucial pathogenic enzymes: Dihydrofolate reductase (DHFR) and Secreted Aspartyl Proteases (SAPs). mdpi.com By occupying the active sites of these enzymes, the compound can deactivate them, hindering essential metabolic and virulence-related processes. mdpi.com
Impact on Microbial Physiology and Morphology
The molecular interactions of BDMDAC translate into significant and observable changes in the physiology and physical structure of microbial cells.
| Treatment Condition | Zeta Potential (mV) |
|---|---|
| Untreated Cells | -31.2 |
| Cells at MIC (20 mg/L) | -21.0 |
This data illustrates a distinct reduction in the negative surface charge of the bacteria upon exposure to the minimum inhibitory concentration (MIC) of BDMDAC, reflecting the binding of the cationic compound to the cell surface.
The profound damage to the cell envelope caused by BDMDAC is visually evident through microscopic examination. Scanning electron microscopy (SEM) of Pseudomonas fluorescens cells treated with the compound revealed significant morphological changes. nih.gov Compared to untreated cells, the exposed bacteria appeared less bulky, and their membranes were rougher, wrinkled, and deformed. nih.govresearchgate.net
In the case of the fungus Candida albicans, SEM imaging showed that the presence of BDMDAC in a denture-based resin led to reduced biofilm growth. mdpi.com Critically, it also resulted in fewer morphological transitions from the yeast form to the more pathogenic hyphal form, indicating a reduction in virulence. mdpi.com
| Microorganism | Observed Morphological Alteration | Reference |
|---|---|---|
| Pseudomonas fluorescens | Cells become less bulky; membrane appears rougher, wrinkled, and deformed. | nih.govresearchgate.net |
| Candida albicans | Reduced biofilm growth; inhibition of yeast-to-hyphal transformation. | mdpi.com |
These physiological and morphological changes underscore the disruptive power of Benzyl(dodecyl)dimethylammonium chloride, confirming its mechanism of action through membrane destruction and subsequent cellular collapse.
Molecular Interactions with Biological Components
The efficacy of Benzyl(dodecyl)dimethylammonium chloride as a biocide is rooted in its ability to interact with and compromise essential biological components. The primary target is the cell membrane, where a combination of electrostatic and hydrophobic forces leads to a cascade of disruptive events.
As a cationic surfactant, Benzyl(dodecyl)dimethylammonium chloride possesses a permanent positive charge localized on the quaternary nitrogen atom. This feature is critical for the initial step of its interaction with biological cells. Most bacterial cell surfaces possess a net negative charge at physiological pH, creating an electrostatic attraction for the positively charged head of the molecule. This initial ionic binding is a prerequisite for its antimicrobial activity. nih.govoup.com
Research on Pseudomonas fluorescens provides direct evidence of this phenomenon. nih.gov Untreated cells exhibit a surface zeta potential of -31.2 mV, indicating a strong negative charge. nih.gov Upon exposure to Benzyl(dodecyl)dimethylammonium chloride, this value shifts to -21.0 mV, demonstrating that the positively charged QAC molecules have bound to the cell surface, partially neutralizing its negative charge. nih.gov This electrostatic adsorption concentrates the compound at the cell surface, facilitating subsequent disruptive interactions. nih.govoup.com
Following the initial ionic attraction, the nonpolar components of the molecule—the long dodecyl alkyl chain and the benzyl (B1604629) group—play a crucial role. These hydrophobic moieties are driven to insert themselves into the lipid bilayer of the cell membrane to escape the aqueous environment. nih.govoup.com This insertion disrupts the highly organized and fluid structure of the membrane phospholipids (B1166683).
This dual mechanism, involving both ionic and hydrophobic interactions, is fundamental to the compound's ability to compromise the cell membrane. nih.govoup.com The intercalation of the hydrophobic tails among the fatty acid chains of the phospholipids disrupts intermolecular interactions within the bilayer, leading to a dissociation of the membrane structure. This process increases membrane permeability, causing a loss of integrity and the subsequent leakage of essential intracellular components, such as potassium ions. nih.gov The ultimate result is cellular disruption and loss of function. nih.govoup.com
The disruptive interactions of Benzyl(dodecyl)dimethylammonium chloride extend beyond the physical structure of the membrane to alter its chemical composition. Phospholipids are not merely structural elements; they are vital for cellular signaling and energy metabolism. nih.gov Studies on honeybees exposed to the compound have revealed significant alterations in the phospholipid profile of midgut tissues. nih.govnih.govresearchgate.net
Lipidomic analysis showed that exposure leads to a significant reduction in the levels of major membrane phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). nih.govresearchgate.net PC and PE are the most abundant phospholipids in cell membranes, and their depletion signals a destructive impact on membrane integrity and lipid metabolism. nih.gov The reduction of PS is particularly noteworthy as its loss can be a signal for initiating programmed cell death (apoptosis). nih.gov
The level of another key phospholipid, phosphatidylinositol (PI), which is deeply involved in cell signaling, was also affected, showing a significant decrease after 6 days of exposure and an elevation after 18 days. nih.govresearchgate.net These changes underscore the compound's capacity to inflict potentially destructive effects on both the structure and signaling functions of cell membranes. nih.govresearchgate.net
Table 1: Effect of Benzyl(dodecyl)dimethylammonium Chloride on Major Phospholipids
Summary of observed changes in phospholipid abundance in honeybee midgut tissues following exposure to Benzyl(dodecyl)dimethylammonium chloride, based on research findings. nih.govresearchgate.net
| Phospholipid | Observed Effect upon Exposure | Biological Significance |
|---|---|---|
| Phosphatidylcholine (PC) | Significantly Reduced | Most abundant structural component of cell membranes. |
| Phosphatidylethanolamine (PE) | Significantly Reduced | Key structural component involved in membrane fusion and protein folding. |
| Phosphatidylserine (PS) | Significantly Reduced | Important in cell signaling, particularly in apoptosis. |
| Phosphatidylinositol (PI) | Altered (Decreased then Increased) | Crucial for phosphoinositide signaling pathways. |
The disruption of the cell membrane and its phospholipid composition has profound consequences for intracellular signaling, particularly pathways regulated by calcium (Ca²+). nih.gov Calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including neurotransmission and muscle contraction. nih.gov
Research has demonstrated that Benzyl(dodecyl)dimethylammonium chloride exposure significantly impacts calcium signaling. nih.govresearchgate.net Transcriptome analysis revealed that the compound alters the expression of numerous genes that encode for proteins critical to calcium homeostasis. nih.gov This includes genes for cell membrane calcium channels such as CACN, Cav3, NCX, PMCA, and RYR, suggesting that the fundamental processes of Ca²+ influx and efflux across the cell membrane are interrupted. nih.gov The effects extend to downstream components of the signaling cascade, including CREB and BDNF, which can ultimately impact neuron function. nih.gov This disruption of calcium signaling represents a significant mechanism by which the compound exerts its broader biological effects. nih.govresearchgate.net
Table 2: Affected Genes in Calcium Signaling Pathways
A selection of genes involved in calcium signaling whose expression is altered by exposure to Benzyl(dodecyl)dimethylammonium chloride. nih.gov
| Gene/Protein Abbreviation | Full Name | Function |
|---|---|---|
| CACN | Voltage-dependent L-type calcium channel subunit | Calcium channel |
| Cav3 | Voltage-dependent T-type calcium channel subunit | Calcium channel |
| NCX | Sodium/calcium exchanger | Calcium ion transport |
| PMCA | Plasma membrane calcium-transporting ATPase | Calcium ion transport |
| RYR | Ryanodine receptor | Calcium release channel |
| CREB | Cyclic AMP response element-binding protein | Transcription factor, activated by calcium signaling |
| BDNF | Brain-derived neurotrophic factor | Neurotrophin, regulated by CREB |
Structure Activity Relationship Studies of Benzyl Dodecyl Dimethylammonium Chloride and Analogues
Influence of Alkyl Chain Length on Biological Activity
The length of the n-alkyl chain is a critical determinant of the biological activity of benzyl(dodecyl)dimethylammonium chloride and its analogues. Research indicates that the antimicrobial potency of this class of compounds is highest when the alkyl chain length is between 10 and 16 carbons. researchgate.net The dodecyl (C12) chain of the titular compound falls squarely within this optimal range.
Studies comparing Benzyl(dodecyl)dimethylammonium chloride (C12-BAC) with its longer-chain analogues, Benzyl(tetradecyl)dimethylammonium chloride (C14-BAC) and Benzyl(hexadecyl)dimethylammonium chloride (C16-BAC), reveal significant differences in their physicochemical and biological properties. nih.gov A key property that varies with chain length is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. As the alkyl chain length increases, the hydrophobicity of the molecule increases, leading to a lower CMC. nih.gov
This variation in CMC has a direct impact on virucidal activity. For influenza virus, the inactivation efficacy of C12, C14, and C16-BAC is significantly enhanced at concentrations at or above their respective CMCs. nih.gov This suggests that the formation of micelles is a key factor in their mechanism of viral inactivation, likely through the solubilization of the viral lipid envelope. nih.gov Interestingly, BAC mixtures with similar CMC values demonstrate comparable virucidal activity, regardless of the specific alkyl chain composition, reinforcing the role of CMC as a primary indicator for virucidal efficacy. nih.gov
In contrast, the bactericidal activity against organisms like E. coli does not show the same dependence on micelle formation. Significant bactericidal effects are observed even at concentrations below the CMC, indicating that the activity against bacteria is driven by the action of individual BAC monomers rather than micelles. nih.gov Nonetheless, C12, C14, and C16 chain lengths all demonstrate high bactericidal activity. nih.gov
Table 1: Comparison of Benzalkonium Chloride (BAC) Analogues by Alkyl Chain Length
| Compound Name | Alkyl Chain | Critical Micelle Concentration (CMC) | Biological Activity Notes |
|---|---|---|---|
| Benzyl(dodecyl)dimethylammonium chloride | C12 | Higher than C14/C16 | High virucidal activity above CMC; high bactericidal activity attributed to monomers. nih.gov |
| Benzyl(tetradecyl)dimethylammonium chloride | C14 | Intermediate | High virucidal activity above CMC; high bactericidal activity attributed to monomers. nih.gov |
| Benzyl(hexadecyl)dimethylammonium chloride | C16 | Lower than C12/C14 | High virucidal activity above CMC; high bactericidal activity attributed to monomers. nih.gov |
Structural Determinants of Antimicrobial Efficacy
The antimicrobial efficacy of Benzyl(dodecyl)dimethylammonium chloride is determined by the interplay of its distinct structural features. The molecule's design as a cationic surfactant is fundamental to its function.
The Cationic Head: The quaternary ammonium (B1175870) group provides a permanent positive charge. This charge is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
The Hydrophobic Tail: The 12-carbon dodecyl chain serves as a long, hydrophobic tail. This lipophilic component is essential for penetrating the lipid bilayer of microbial cell membranes, ultimately leading to their disruption. nih.gov The optimal range for this activity is generally recognized as being between C10 and C16. researchgate.net
The Benzyl (B1604629) Group: The benzyl group, attached to the nitrogen atom, also contributes to the compound's properties. Molecular dynamics simulations have shown a strong interaction between the benzyl group and the hydrocarbon tails. researchgate.net The benzyl group can interact with its own alkyl tail or with the tails of adjacent molecules, influencing the packing and aggregation behavior of the surfactant, which in turn can affect its interaction with membranes. researchgate.net
In silico molecular docking studies have provided further insight into the structural basis of its antifungal activity against Candida albicans. These analyses predict that Benzyl(dodecyl)dimethylammonium chloride can bind to and potentially interfere with the action of key pathogenic enzymes in the fungus. mdpi.com The compound shows favorable binding energies with dihydrofolate reductase (DHFR) and secreted aspartyl proteinases (SAPs), suggesting a multi-targeted mechanism of action beyond simple membrane disruption. mdpi.com The interactions involve various non-covalent forces, including Pi-sigma, Pi-Pi T-shaped, and alkyl/Pi-Alkyl interactions with amino acid residues in the active sites of these enzymes. mdpi.com
Table 2: Predicted Molecular Interactions of Benzyl(dodecyl)dimethylammonium chloride with Candida albicans Enzymes
| Target Enzyme | Binding Energy (kcal/mol) | Predicted Interacting Amino Acid Residues |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | -5.3 | PHE36, TYR118, ILE112, ILE62, LEU69, VAL10, ILE19, MET25 mdpi.com |
| Secreted Aspartyl Proteinases (SAPs) | -4.7 | Not specified in detail mdpi.com |
Correlations between Molecular Structure and Membrane Interaction Properties
The defining characteristic of Benzyl(dodecyl)dimethylammonium chloride's antimicrobial action is its ability to interact with and disrupt cellular membranes. nih.gov This interaction is a direct consequence of its amphiphilic structure, possessing both a hydrophilic (cationic head) and a hydrophobic (alkyl tail) region.
The process begins with the adsorption of the positively charged cationic head to the negatively charged microbial membrane surface. Following this initial electrostatic attraction, the hydrophobic dodecyl chain penetrates and inserts itself into the lipid bilayer core. This insertion disrupts the ordered structure of the membrane phospholipids (B1166683). nih.gov The presence of the bulky surfactant molecules interferes with the intermolecular interactions between the native lipid molecules, effectively causing the dissociation of the lipid bilayer.
Studies using model biomembrane systems, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), have shown that cationic surfactants can cause significant changes in the physical properties of the membrane. For instance, the presence of the surfactant alters the phase transition temperature of the phospholipid membrane. nih.gov This alteration signifies a profound disruption of the membrane's structural integrity, leading to a loss of its barrier function, leakage of essential intracellular components, and ultimately, cell death. nih.gov
As mentioned previously, the aggregation state of the surfactant plays a role in its activity. While bactericidal action is primarily due to monomers, virucidal activity against enveloped viruses is strongly correlated with the formation of micelles at concentrations above the CMC. nih.gov These micelles act as reservoirs of surfactant molecules that can effectively solubilize the viral lipid envelope, leading to rapid inactivation. The ability of the molecule's structure—specifically its alkyl chain length—to dictate the CMC is therefore a direct link between its molecular properties and its membrane-disrupting function. nih.gov
Environmental Fate and Biodegradation Pathways of Benzyl Dodecyl Dimethylammonium Chloride
Degradation Mechanisms in Aquatic and Terrestrial Environments
The biodegradation of DDBAC involves a series of complex biochemical reactions initiated by microorganisms. These processes can be broadly categorized into stepwise degradation of the molecule's functional groups and oxidative attacks on its alkyl chain.
A primary biodegradation route for DDBAC is initiated by the cleavage of the bond between the long alkyl chain and the nitrogen atom. nih.govresearchgate.net This initial step, a form of dealkylation, results in the formation of benzyldimethylamine (BDMA) as the first major metabolite. nih.govresearchgate.net
Following this initial cleavage, the degradation proceeds through a series of demethylation reactions. The BDMA intermediate is sequentially demethylated, first yielding benzylmethylamine and then benzylamine (B48309). nih.govresearchgate.net This process is followed by deamination, which converts benzylamine into benzaldehyde (B42025). nih.govresearchgate.net The resulting benzaldehyde is rapidly oxidized to benzoic acid, which can be further metabolized by microorganisms. nih.govresearchgate.net This pathway has been observed in studies using the bacterium Aeromonas hydrophila sp. K, which is capable of utilizing DDBAC as its sole source of carbon and energy. nih.gov
Table 1: Key Metabolites in the Consecutive Degradation Pathway of DDBAC
| Order of Appearance | Metabolite | Precursor | Transformation Step |
|---|---|---|---|
| 1 | Benzyldimethylamine | Benzyl(dodecyl)dimethylammonium Chloride | Calkyl-N Bond Cleavage (Dealkylation) |
| 2 | Benzylmethylamine | Benzyldimethylamine | Demethylation |
| 3 | Benzylamine | Benzylmethylamine | Demethylation |
| 4 | Benzaldehyde | Benzylamine | Deamination |
In addition to the stepwise removal of functional groups, oxidative degradation of the dodecyl alkyl chain is another significant pathway, particularly within complex microbial communities like those found in biofilms. au.dkau.dk Research conducted in moving bed biofilm reactors (MBBRs) has identified two novel degradation pathways involving initial oxidation at the terminal end of the alkyl chain (ω-oxidation). au.dkau.dk
ω-oxidation followed by β-oxidation : This pathway begins with the oxidation of the terminal methyl group of the dodecyl chain. This is followed by a series of β-oxidation cycles, which progressively shorten the alkyl chain by two carbon units at a time. au.dkau.dk
ω-oxidation and α-oxidation followed by β-oxidation : A second, related pathway also starts with ω-oxidation. However, this is followed by an α-oxidation step before the chain is shortened via β-oxidation. au.dkau.dk
These oxidative routes demonstrate a different mode of initial attack by microorganisms, targeting the long aliphatic chain rather than the benzyl (B1604629) or methyl groups attached to the nitrogen atom. au.dkau.dk
The ultimate fate of DDBAC in the environment is mineralization, the complete breakdown of the organic molecule into inorganic products such as carbon dioxide (CO₂), water (H₂O), and ammonia (B1221849) (NH₃). The pathways described above lead to the formation of smaller, more easily biodegradable intermediates.
In the consecutive degradation pathway, the formation of benzoic acid is a key step, as it is a common metabolite in microbial aromatic degradation pathways and can be funneled into central metabolism for complete mineralization. nih.govresearchgate.net
In the oxidative degradation pathways observed in biofilm reactors, specific metabolites have been identified as terminal products of the ω/β- and α/β-oxidation sequences. au.dkau.dk These include Benzyl-(carboxymethyl)-dimethylazanium and Benzyl-(2-carboxyethyl)-dimethylazanium, which represent shortened and oxidized forms of the original molecule. au.dkau.dk The detection of these metabolites, along with known intermediates like BDMA, in the effluent of wastewater treatment plants confirms the relevance of these degradation pathways in real-world systems. au.dk
Biodegradation Kinetics and Microbial Metabolization
The rate and extent of DDBAC degradation are highly dependent on environmental conditions and the presence of adapted microbial communities.
Microbial biofilms play a crucial role in the metabolization of DDBAC. au.dkau.dk Biofilm reactors, such as MBBRs, provide a robust environment for complex microbial communities to thrive. au.dk This complexity is advantageous for degrading recalcitrant compounds like DDBAC, as it allows for a diversity of metabolic pathways to operate simultaneously. au.dkau.dk Unlike conventional activated sludge systems where a significant portion of QACs may be removed by sorption to sludge, biofilms facilitate a high degree of biodegradation. au.dk The structure of biofilms protects microorganisms and allows for the development of specialized metabolic capabilities necessary to break down complex molecules. au.dkau.dk
The degradation kinetics of DDBAC can vary significantly depending on the environmental setting. In controlled laboratory studies using specialized biofilm reactors, DDBAC has been shown to degrade relatively quickly. For instance, in a moving bed biofilm reactor, the degradation half-life for DDBAC (specifically the C12 alkyl chain version) was found to be 12 hours. au.dkau.dk In contrast, the half-life for biodegradation in seawater is considerably longer, with estimates ranging from 1650 to 2394 days, where photodegradation becomes a more significant removal mechanism in surface waters. researchgate.net This highlights the critical role of acclimated, high-density microbial communities, such as those in biofilms, in achieving rapid degradation. au.dkau.dk
Table 2: Degradation Half-Life of DDBAC in Different Environments
| Environment | Degradation Process | Half-Life |
|---|---|---|
| Moving Bed Biofilm Reactor | Biodegradation | 12 hours au.dkau.dk |
| Seawater | Biodegradation | 1650 - 2394 days researchgate.net |
Environmental Transport and Distribution
The environmental transport and distribution of Benzyl(dodecyl)dimethylammonium chloride (BDDMA), a type of quaternary ammonium (B1175870) compound (QAC), are largely governed by its chemical properties. As a cationic surfactant, BDDMA has a permanent positive charge, which significantly influences its behavior in the environment. nih.govacs.org This charge facilitates strong sorption to negatively charged particles like clay and organic matter, which are abundant in soil and sediment. nih.govnews-medical.net
BDDMA is introduced into the environment primarily through wastewater treatment plant effluents and the land application of biosolids, where concentrations can reach up to 500 mg/kg (dry weight). nih.govacs.orgnih.gov Once in the environment, its high water solubility and low volatility mean it is likely to be found in water and soil rather than the atmosphere. acs.orgnih.gov
Adsorption and Desorption Characteristics in Soil and Sediment
The adsorption of BDDMA to soil and sediment is a key process controlling its environmental fate. Due to its cationic nature, it binds strongly to negatively charged surfaces such as clay minerals and organic matter. news-medical.netnih.gov This strong adsorption limits its mobility in the environment.
Research has shown that the adsorption characteristics can be described by models like the Langmuir and Freundlich isotherms. One study found that for BDDMA, the Langmuir model provided a better fit than the Freundlich model for adsorption to agricultural soils. The study also highlighted that soil with a higher clay content exhibited greater adsorption of the compound. Furthermore, it was observed that similar compounds with longer alkyl chains adsorb more strongly to soil. researchgate.net The strong binding of QACs to soil and sediment means they can persist in these environmental compartments. nih.gov
Table 1: Adsorption Characteristics of Benzyl(dodecyl)dimethylammonium Chloride (BDDMA) in Agricultural Soils
| Soil Type | Key Characteristics | Adsorption Model Fit | Adsorption Observations |
|---|---|---|---|
| Sandy Loam | Varied proportions of sand, silt, clay, and organic matter | Langmuir model provided a better fit than the Freundlich model. | Soil with the highest clay percentage showed the most adsorption. |
Data synthesized from a study on benzalkonium chlorides in agricultural soils. researchgate.net
Desorption, the process by which a substance is released from a surface, appears to be limited for BDDMA. The strong binding to soil and sediment particles suggests that once adsorbed, it is not easily released back into the water phase. This resistance to desorption contributes to its persistence in these matrices. nih.gov
Leaching Potential in Subsurface Environments
The potential for Benzyl(dodecyl)dimethylammonium chloride to leach into subsurface environments and contaminate groundwater is considered low. This is a direct consequence of its strong adsorption to soil particles. researchgate.net The permanent positive charge on the BDDMA molecule leads to significant binding with negatively charged soil components, effectively immobilizing it in the upper soil layers. nih.gov
Column tests conducted with agricultural soils amended with biosolids demonstrated very low leaching of BDDMA. In one experiment using a sandy loam soil column, less than 1% of the available BDDMA leached through. researchgate.net This indicates that the compound is unlikely to migrate significantly downwards through the soil profile and reach groundwater at environmentally relevant concentrations. researchgate.net
Table 2: Leaching Potential of Benzyl(dodecyl)dimethylammonium Chloride (BDDMA)
| Soil Type | Experimental Setup | Leaching Results | Conclusion |
|---|---|---|---|
| Sandy Loam | Column test with lime-stabilized biosolids and artificial rainwater. | Less than 1% of available BDDMA leached through a 9 cm column. | The possibility of BDDMA becoming bioavailable through leaching is very low. |
Based on findings from column tests on agricultural soils. researchgate.net
Phototransformation and Hydrolytic Stability in Environmental Matrices
The degradation of Benzyl(dodecyl)dimethylammonium chloride in the environment can occur through various processes, including phototransformation (degradation by light) and hydrolysis (reaction with water).
Studies on the degradation of BDDMA using UV light in combination with persulfate (an oxidizing agent) have shown that photolysis plays a significant role. In one such study, UV photolysis accounted for 42.7% of the BDDMA degradation. researchgate.net This suggests that sunlight can contribute to the breakdown of this compound in surface waters. The degradation pathway is proposed to involve the cleavage of the benzyl-nitrogen bond, demethylation, and hydroxylation. researchgate.net
Regarding hydrolytic stability, BDDMA is generally stable in water. As a quaternary ammonium salt, it does not readily undergo hydrolysis under typical environmental pH conditions. Its persistence in wastewater treatment processes and detection in surface waters downstream from discharge points further indicate its relative stability in aqueous environments.
Advanced Analytical Methodologies for Benzyl Dodecyl Dimethylammonium Chloride Research
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for separating and quantifying BDMDAC, often in complex mixtures or at trace levels. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the principal techniques for this purpose.
High-Performance Liquid Chromatography is a robust method for the routine analysis and quantification of BDMDAC. The most common approach involves reversed-phase (RP) chromatography, where the separation is based on the hydrophobic interactions between the dodecyl alkyl chain of the molecule and the stationary phase of the column (e.g., C18). researchgate.netresearchgate.net
The mobile phase typically consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. researchgate.netresearchgate.net The inclusion of an acid, such as phosphoric acid or formic acid, is often necessary to ensure good peak shape. researchgate.netnih.gov For applications requiring compatibility with mass spectrometry, volatile acids like formic acid are preferred. researchgate.netnih.gov Detection is commonly achieved using a UV detector, as the benzyl (B1604629) group provides a chromophore suitable for UV absorption. spectrabase.com HPLC methods can rapidly separate BDMDAC from its other alkyl homologues (e.g., C14 and C16) in under three minutes with high accuracy. researchgate.net Calibration curves for these analyses consistently show excellent linearity, with correlation coefficients (r²) of 0.999 or greater, confirming the method's reliability for quantification. researchgate.net
Table 1: Example HPLC Conditions for Benzyl(dodecyl)dimethylammonium Chloride Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 or Newcrom R1 | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile / Water with Phosphoric or Formic Acid | researchgate.netnih.gov |
| Detection | UV Spectroscopy | spectrabase.com |
| Typical Application | Quantification in disinfectants and pharmaceutical formulations | researchgate.net |
| Performance | Rapid analysis (<3 min), excellent linearity (r² > 0.999) | researchgate.net |
For the analysis of BDMDAC in complex matrices such as environmental water, agricultural products, or biological fluids, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. researchgate.netnih.gov This technique is essential for detecting the compound at the low nanogram-per-liter levels found in environmental samples. chemicalbook.com
The method typically involves an initial sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances. chemicalbook.com Chromatographic separation can be achieved using various modes, including reversed-phase (C18), hydrophilic interaction liquid chromatography (HILIC), or mixed-mode columns. spectrabase.comnih.govchemicalbook.com
Detection by mass spectrometry is highly effective as QACs are readily ionized using electrospray ionization (ESI) in positive ion mode. spectrabase.comchemicalbook.com The mass spectrometer detects the molecular ion of BDMDAC at a mass-to-charge ratio (m/z) of 304. chemicalbook.com For unequivocal identification, tandem mass spectrometry (MS/MS) is employed. The molecular ion (m/z 304) is isolated and fragmented, producing characteristic product ions. A common fragmentation pathway involves the loss of the benzyl or toluyl group, resulting in a major fragment at m/z 91 (the tropylium (B1234903) ion), which is a signature for this class of compounds. chemicalbook.com
Table 2: LC-MS/MS Methodologies for Benzyl(dodecyl)dimethylammonium Chloride in Various Matrices
| Matrix | Extraction | LC Column | Key MS Parameters | Application | Source |
|---|---|---|---|---|---|
| Water Samples | Solid-Phase Extraction (SPE) | C18 | ESI+, Precursor ion: m/z 304, Product ion: m/z 91 | Environmental Monitoring | chemicalbook.com |
| Agricultural Products | Acetonitrile Extraction | C18 | ESI+, Gradient elution with ammonium (B1175870) formate (B1220265) buffer | Food Safety Analysis | researchgate.net |
| Human Serum/Urine | SPE (Weak Cation Exchange) | Reversed-Phase (C8, C18) | ESI+, Isotope dilution | Toxicology and Exposure Studies | nih.gov |
| Honeybee Midgut | Chloroform/Methanol Extraction | C18 | ESI+, Q-TOF-MS/MS | Ecotoxicology | scirp.org |
Spectroscopic and Electrochemical Characterization Methods
Spectroscopic techniques are vital for confirming the chemical structure and for quantitative analysis of BDMDAC. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation. nih.gov Studies using ¹H NMR have provided experimental evidence of molecular arrangement during micellization, showing that the benzyl group of the molecule is located inside the micelle core in aqueous solutions. nih.gov
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule and is applied for the quantitative determination of BDMDAC in aqueous samples. researchgate.netresearchgate.net The technique can also confirm the successful modification of materials with the compound. mdpi.com In the ultraviolet (UV) region, BDMDAC exhibits a characteristic absorption spectrum with a primary peak around 215 nm and a shoulder at approximately 257 nm, which can be utilized for quantification. pulsus.com
Electrochemical methods have been used to characterize the properties of BDMDAC at interfaces. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been employed to study its performance as a corrosion inhibitor for metals like carbon steel in acidic solutions. uniri.hr
Microscopy and Imaging Techniques for Cellular Studies
Microscopy techniques provide direct visual evidence of the effects of BDMDAC on cellular structures, which is crucial for understanding its mechanism of antimicrobial action.
Scanning Electron Microscopy (SEM) is a key technique for visualizing the morphological changes induced by BDMDAC on microbial cells. Studies on bacteria such as Pseudomonas fluorescens have shown that treatment with BDMDAC causes significant damage to the cell envelope. nih.gov SEM images reveal that treated cells become less bulky, and their membranes appear rougher, wrinkled, and deformed compared to untreated cells. nih.gov This morphological disruption is indicative of a loss of membrane integrity, which leads to the leakage of intracellular components and ultimately cell death. nih.gov SEM has also been used to demonstrate that continuous exposure to the compound can lead to the formation of thicker bacterial biofilms, a mechanism of microbial resistance. nih.gov The technique is also effective in showing the disruption and reduction of biofilms formed by pathogens like Salmonella enterica after treatment. mdpi.com
Biophysical Techniques for Membrane Interaction Studies
Biophysical techniques are essential for elucidating the fundamental interactions between BDMDAC and lipid membranes, which are the primary target of its biocidal activity. These methods use model systems, such as liposomes or lipid monolayers, to mimic biological membranes. uss.clnih.gov
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure heat changes associated with the phase transitions of lipid bilayers. uss.clnih.govuj.edu.pl By incorporating BDMDAC into model membranes, DSC can determine how the compound affects the stability and fluidity of the bilayer. The interaction of a membrane-active compound like BDMDAC would be expected to alter the main phase transition temperature (Tm) and the enthalpy of the transition, providing insight into its partitioning into and disruption of the lipid structure. uss.cluj.edu.pl
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (BDMDAC) to a macromolecule or a structure like a liposome. scirp.orgscirp.orgnih.gov This powerful technique allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). scirp.orgnih.gov For a cationic surfactant like BDMDAC interacting with anionic lipid vesicles, ITC would likely show a strong exothermic reaction, indicating a binding process driven by both electrostatic and hydrophobic interactions. nih.gov
Zeta Potential Measurements
Zeta potential measurement is a technique used to determine the surface charge of particles in a solution, which is crucial for understanding the stability of colloidal dispersions and the interaction of molecules with surfaces. For cationic surfactants like Benzyl(dodecyl)dimethylammonium chloride, this methodology helps in characterizing its adsorption behavior onto various materials.
Research has employed zeta potential measurements to study the adsorption of alkyl dimethyl benzyl ammonium chloride (ADBAC) onto wood surfaces. researchgate.net The findings demonstrated a high correlation between the changes in the zeta potential curves of the wood and the concentration of ADBAC, revealing two primary mechanisms of adsorption: an ion exchange reaction at lower concentrations and an aggregation-based adsorption via hydrophobic interactions at higher concentrations. researchgate.net These measurements are instrumental in understanding how the compound interacts with and is retained by surfaces.
Permeabilization Assays (e.g., Propidium (B1200493) Iodide Uptake)
Permeabilization assays are vital for assessing the ability of a compound to disrupt the integrity of a cell membrane. A common method involves the use of propidium iodide (PI), a fluorescent molecule that cannot cross the membrane of live cells. When the membrane is compromised by a substance like Benzyl(dodecyl)dimethylammonium chloride, PI can enter the cell, bind to nucleic acids, and emit a strong fluorescence, which can be quantified to measure the extent of membrane damage.
While direct studies detailing PI uptake specifically with Benzyl(dodecyl)dimethylammonium chloride were not the primary focus of the provided sources, the methodology is a standard approach for evaluating the antimicrobial action of cationic compounds. researchgate.net The principle involves incubating the target cells (e.g., bacteria) with the compound and then introducing propidium iodide. An increase in fluorescence over time indicates membrane permeabilization, a key mechanism of action for many quaternary ammonium biocides. researchgate.net
Intracellular Ion Release Assays
Intracellular ion release assays are used to investigate a compound's effect on the ion homeostasis of a cell. The disruption of ion gradients, particularly calcium (Ca2+), is a critical indicator of cellular stress and signaling pathway activation.
In studies on the biological impact of dodecyl dimethyl benzyl ammonium chloride (DDBAC), transcriptome analysis has indirectly pointed to the disruption of intracellular ion concentrations. nih.govnih.govresearchgate.net Research on honeybees exposed to DDBAC revealed altered expression of genes specifically involved in calcium signaling pathways. nih.govnih.govresearchgate.net These pathways are responsible for regulating critical cellular functions such as calcium absorption. nih.gov This transcriptomic evidence strongly suggests that DDBAC exposure leads to a dysregulation of intracellular calcium ions, a finding that could be further quantified using specific ion-sensitive fluorescent probes or other ion release assays. The Chloride Intracellular Channel (CLIC) protein family, which is crucial for maintaining ionic homeostasis in intracellular organelles, represents a potential target for such compounds. nih.gov
Omics Approaches in Biological Impact Assessment
"Omics" technologies provide a comprehensive, high-throughput view of the molecular changes in biological systems in response to external stimuli, such as exposure to chemical compounds.
Microbiome Profiling and Analysis
Microbiome profiling, often utilizing 16S rRNA sequencing, is used to characterize the composition and diversity of microbial communities in a specific environment, such as the gut or a natural water source. This analysis reveals how a compound like Benzyl(dodecyl)dimethylammonium chloride can alter the microbial balance.
Exposure to the compound has been shown to significantly impact microbial communities. In a study on honeybees, microbiome analysis of the midgut following DDBAC exposure showed a notable decrease in the abundance of beneficial microbiota. nih.govnih.govresearchgate.net Similarly, research on water samples from a eutrophic lake demonstrated that higher concentrations of benzyldimethyldodecyl ammonium chloride (BAC) led to a significantly different microbial community composition compared to controls. nih.gov Specific bacterial genera were found to be either selectively enriched or inhibited. nih.gov
Table 1: Impact of Benzyl(dodecyl)dimethylammonium Chloride on Bacterial Genera
| Genus | Environment | Observed Effect | Reference |
|---|---|---|---|
| Rheinheimera | Eutrophic Lake Water | Selective Enrichment | nih.gov |
| Pseudomonas | Eutrophic Lake Water | Selective Enrichment | nih.gov |
| Vogesella | Eutrophic Lake Water | Selective Enrichment | nih.gov |
Lipidomics Investigations
Lipidomics is the large-scale study of the pathways and networks of cellular lipids. This methodology can identify and quantify changes in the lipid profile of an organism or tissue following chemical exposure, providing insights into effects on cell membranes and signaling.
In a study investigating the sublethal effects of DDBAC on honeybees, a liquid chromatography-mass spectrometry (LC-MS/MS)-based lipidomic analysis was performed on midgut samples. nih.gov The results of this investigation revealed a significant reduction in cell membrane phospholipids (B1166683) that are known to have functions in signal transduction. nih.govnih.govresearchgate.net This finding indicates that DDBAC directly impacts the structural and functional integrity of cell membranes at the molecular level. nih.gov
Transcriptome Analysis and Gene Expression Studies
Transcriptome analysis involves sequencing all RNA molecules in a sample to get a complete picture of gene expression at a specific moment. This powerful tool helps to identify the molecular pathways affected by a chemical compound.
Studies on honeybees exposed to DDBAC utilized transcriptome analysis to assess changes in gene expression in the midgut. nih.gov The analysis detected altered expression of genes involved in crucial calcium signaling pathways, which play roles in calcium absorption, muscle contraction, and neurotransmission. nih.govnih.govresearchgate.net In a separate study on microbial communities in lake water, exposure to the compound affected the expression of genes related to several key functions, including lipid transport and metabolism, amino acid transport, and cell motility. nih.gov Furthermore, the abundance of specific functional genes, such as those for nitrogen fixation (nifH) and ammonia (B1221849) monooxygenase (amoA), was inhibited at high concentrations of the compound. nih.gov
Table 2: Summary of Affected Gene Functions from Transcriptome Analyses
| Affected Biological Process/Gene | Organism/Environment | Finding | Reference |
|---|---|---|---|
| Calcium Signaling Pathways | Honeybee Midgut | Altered gene expression | nih.govnih.govresearchgate.net |
| Lipid Transport and Metabolism | Lake Water Microbial Community | Altered gene expression | nih.gov |
| Amino Acid Transport and Metabolism | Lake Water Microbial Community | Altered gene expression | nih.gov |
| Nitrogen Fixation (nifH) | Lake Water Microbial Community | Inhibited by high concentrations | nih.gov |
| Ammonia Monooxygenase (amoA) | Lake Water Microbial Community | Inhibited by high concentrations | nih.gov |
Non Clinical Applications of Benzyl Dodecyl Dimethylammonium Chloride in Research and Industry
Biocidal and Antimicrobial Research Applications
The potent biocidal properties of Benzyl(dodecyl)dimethylammonium chloride are a cornerstone of its utility. As a cationic agent, it interacts with the negatively charged components of microbial cell membranes, leading to disruption of the membrane, leakage of cellular contents, and ultimately, cell death. solubilityofthings.comnih.gov This mechanism underpins its broad-spectrum efficacy against a variety of microorganisms. researchgate.net
Disinfection and Antiseptic Properties
Benzyl(dodecyl)dimethylammonium chloride is extensively studied and utilized for its antiseptic and disinfectant capabilities. atamankimya.com Research has demonstrated its effectiveness against a wide array of bacteria, some fungi, and enveloped viruses. researchgate.net Its activity is particularly pronounced against Gram-positive bacteria, though it is also effective against Gram-negative bacteria. solubilityofthings.com The compound's ability to disrupt intermolecular interactions is key to its bactericidal action, causing the dissociation of lipid bilayers in cellular membranes and compromising permeability. solubilityofthings.comnih.gov
Studies have shown that its efficacy is dependent on concentration, with solutions acting as either bacteriostatic (inhibiting growth) or bactericidal (killing microorganisms). This property has made it a subject of research for use in disinfectant cleaners for hospitals and other institutions, as well as in skin antiseptics. solubilityofthings.com
Table 1: Antimicrobial Spectrum of Benzyl(dodecyl)dimethylammonium Chloride This table is for illustrative purposes and summarizes general findings from the cited sources.
| Microorganism Type | General Efficacy | References |
|---|---|---|
| Gram-Positive Bacteria | High | solubilityofthings.comresearchgate.net |
| Gram-Negative Bacteria | Moderate | solubilityofthings.comresearchgate.net |
| Fungi & Yeasts | Effective | researchgate.net |
| Enveloped Viruses | Effective | researchgate.netatamankimya.com |
Antifouling and Preservative Research
The compound's capacity to inhibit microbial growth extends to its use in antifouling and preservative research. It is identified as an effective antifouling biocide, capable of preventing the growth of organisms on submerged surfaces. atamankimya.com In industrial settings, such as oil and gas operations, it is used to prevent the development of bacteria and algae that contribute to sludge and biofouling. atamankimya.com
Furthermore, its antimicrobial properties make it a valuable preservative in various formulations. Research supports its use in cosmetic and personal care products to prevent microbial contamination. It has also been investigated and used as a preservative in pharmaceutical products, such as eye drops, to maintain sterility in multi-dose containers. atamankimya.com
Fungicidal and Algaecidal Efficacy Studies
Benzyl(dodecyl)dimethylammonium chloride has been the subject of research confirming its efficacy as a fungicide and algaecide. atamankimya.com It is shown to efficiently inhibit the propagation of algae and the reproduction of sludge in water systems. atamankimya.com This makes it a compound of interest for water treatment processes and for use as an algaecide in clearing algae, moss, and lichens from surfaces.
Research has also explored its specific antifungal activities. For instance, studies have investigated its effectiveness against foodborne pathogenic fungi like Penicillium roqueforti and Fusarium moniliforme, demonstrating its potential application in developing materials with antifungal properties for food packaging. researchgate.net Its role as an anti-mildew agent is also noted in industrial applications, such as in the textile and dyeing fields. atamankimya.com
Surfactant and Interfacial Science Research
The amphiphilic nature of Benzyl(dodecyl)dimethylammonium chloride, possessing both a hydrophobic dodecyl tail and a hydrophilic cationic head, defines its function as a surfactant and is a key area of its study in interfacial science.
Cationic Surfactancy Investigations
As a cationic surfactant, Benzyl(dodecyl)dimethylammonium chloride is widely investigated for its ability to lower the surface tension of liquids. Its structure allows it to adsorb at interfaces, such as air-water or oil-water, which is fundamental to its use as an emulsifying agent and detergent. The dual biocidal and detergency properties are a unique feature, enabling its use in disinfectant cleaners that are effective against a range of microbes while also providing cleaning capabilities. atamankimya.com
Research also explores its dispersing and penetrating properties, which allow it to break up and remove sludge and algae in industrial water systems. In the textile industry, it is studied for its application as an antistatic agent, emulsifier, and softening agent for fabrics.
Table 2: Investigated Surfactant-Based Applications
| Application Area | Function Investigated | Mechanism | References |
|---|---|---|---|
| Disinfection | Detergency & Biocidal Action | Lowers surface tension, disrupts cell membranes | atamankimya.com |
| Water Treatment | Dispersing & Penetrating Agent | Breaks up and removes sludge and algae | |
| Textile Industry | Antistatic & Softening Agent | Adsorbs to fabric surfaces, reducing static and improving feel |
Phase Transfer Catalysis Studies
Benzyl(dodecyl)dimethylammonium chloride is a well-established phase transfer catalyst, a technology crucial in synthetic organic chemistry. Phase transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).
In this role, the Benzyl(dodecyl)dimethylammonium chloride cation (Q+) forms an ion pair with a reactant anion (A-) from the aqueous phase. The lipophilic nature of the quaternary ammonium (B1175870) cation, conferred by its long alkyl chain and benzyl (B1604629) group, allows this ion pair [Q+A-] to be transported into the organic phase. Once in the organic phase, the anion is highly reactive and can readily react with the organic substrate. This process enhances reaction rates and allows for milder reaction conditions. The compound is described as a mainstay in this field, highlighting its importance in the synthesis of various organic compounds, including pharmaceuticals. solubilityofthings.com
Emulsification and Demulsification Research
Benzyl(dodecyl)dimethylammonium chloride, a cationic surfactant, has been a subject of research for its dual role in both the formation and breaking of emulsions, particularly within the petroleum industry. thwater.comwhamine.com Its amphiphilic nature allows it to act as an emulsifying agent, while its ability to disrupt interfacial films makes it an effective demulsifier and sludge breaker for enhanced oil extraction. thwater.comwhamine.comthfine.com
Research has focused on its application in solving challenges associated with processing highly sour crude oil. A significant issue during the alkali washing of this type of crude oil is the formation of stable emulsions, which complicates the separation process. researchgate.net Studies have investigated the use of Benzyl(dodecyl)dimethylammonium chloride as a combined phase transfer catalyst and demulsifier to address these problems. researchgate.net Findings indicate that the compound can substantially increase the reaction rate between crude oil and sodium hydroxide (B78521) (NaOH) solution while simultaneously inhibiting emulsification. researchgate.net
One study demonstrated that at 25°C, a 400 mg/L dosage of the compound increased the reaction rate by a factor of 15. researchgate.net Further investigation under optimized conditions revealed its effectiveness in breaking emulsions. researchgate.net
Table 1: Research Findings on Demulsification Efficacy of Benzyl(dodecyl)dimethylammonium chloride in Alkali Washing of Sour Crude Oil
| Parameter | Condition | Result |
|---|---|---|
| Reaction Rate | 25°C, 400 mg/L DDBAC | Increased by 15 times |
| Oil Content in Alkali Liquor | 50°C, 4% NaOH, 300 mg/L DDBAC | Decreased by 51.79% (to 79.693 mg/L) |
| Zeta Potential | 50°C, 4% NaOH, 300 mg/L DDBAC | Reduced from -38.087 mV to -27.972 mV |
Data sourced from a study on the alkali washing decarboxylation of highly sour crude oil. researchgate.net
This research highlights the compound's potential to improve the efficiency of oil and water separation, a critical process in crude oil refining. researchgate.net Its function as a de-emulsifier is also noted in broader applications within the chemical industry. thfine.com
Materials Science and Textile Applications
In the fields of materials science and textile manufacturing, Benzyl(dodecyl)dimethylammonium chloride is utilized for several functions owing to its surfactant properties. made-in-china.com It is employed as an anti-mildew agent, antistatic agent, and amendment agent in various woven and dyeing processes. thwater.comatamankimya.com
As a quaternary ammonium compound, Benzyl(dodecyl)dimethylammonium chloride is researched and used as an antistatic agent for textiles. nih.gov Its cationic nature allows it to form a thin layer on the surface of fibers, which helps to dissipate static electrical charges that can accumulate, especially on synthetic fabrics like acrylics. made-in-china.combwjgwater.com This application is crucial for improving the handling and comfort of textiles. made-in-china.com
In addition to its antistatic properties, it also functions as a softening agent. This property is beneficial in textile finishing processes to impart a desirable feel and texture to the final product. Research in this area focuses on its utility in the smooth treatment of acrylic fibers before the main textile processing begins. made-in-china.combwjgwater.com
The compound serves multiple roles in textile dyeing, particularly for acrylic fibers. thfine.commade-in-china.com It is used as a leveling agent, which ensures the uniform distribution of dye molecules across the fabric surface, preventing patchiness and resulting in a consistent color. made-in-china.combwjgwater.com Furthermore, it acts as a permanent retarder in the dyeing of acrylic fibers with cationic dyestuffs. whamine.comthfine.com In this capacity, it moderates the rate of dye uptake by the fibers, which is essential for achieving an even and deep coloration. whamine.comthfine.com
Table 2: Functions of Benzyl(dodecyl)dimethylammonium chloride in Textile Dyeing
| Function | Process Application | Benefit |
|---|---|---|
| Leveling Agent | Dyeing of acrylic fibers | Promotes uniform dye distribution, prevents uneven color. made-in-china.combwjgwater.com |
| Permanent Retarder | Dyeing with cationic dyestuffs | Controls the rate of dye absorption for consistent shades. whamine.comthfine.com |
Benzyl(dodecyl)dimethylammonium chloride exhibits fungicidal properties that make it a valuable agent for material preservation. It is applied as a mould and mildew inhibitor on various materials, including hides and wood. whamine.comthfine.com Its ability to inhibit the growth of fungi helps to protect materials from degradation, discoloration, and the development of unpleasant odors. thfine.com This application is part of a broader trend toward using biodegradable and effective biocides for wood protection and material preservation. whamine.comthfine.com
Water and Environmental Engineering Applications
One of the most widespread industrial applications of Benzyl(dodecyl)dimethylammonium chloride is as a non-oxidizing biocide in industrial circulating cooling water systems. made-in-china.comnbinno.com These systems, found in industries such as power, chemical, and petroleum, are susceptible to the growth of bacteria, algae, and fungi, which can lead to biofouling, slime formation, and corrosion. thfine.comnbinno.com
The compound is a broad-spectrum biocide that effectively controls the proliferation of these microorganisms. thfine.com Its mechanism of action involves the disruption of intermolecular interactions within the microbial cells, leading to the dissociation of lipid bilayers and ultimately cell death. made-in-china.combwjgwater.com It also possesses dispersing and penetrating properties, which allow it to remove existing sludge and algae deposits. made-in-china.comatamankimya.comnbinno.com An advantage of this biocide is that its effectiveness is not compromised by water hardness, and it does not accumulate toxicity in the system. thfine.com It is also effective against sulfate-reducing bacteria, which are a common cause of microbially-induced corrosion in industrial pipelines.
Table 3: Biocontrol Properties in Industrial Water Systems
| Property | Description | Target Organisms |
|---|---|---|
| Biocidal Efficacy | A broad-spectrum, non-oxidizing biocide that disrupts cell membranes. thfine.com | Bacteria, Algae, Fungi, Slime. nbinno.com |
| Dispersing & Penetrating | Penetrates and removes existing slime and algal deposits. atamankimya.comnbinno.com | Biofilms and sludge. nbinno.com |
| Corrosion Inhibition | Helps prevent the formation of sulphurous gases and inhibits microbial corrosion. thwater.comthfine.com | Sulfate-reducing bacteria. |
| Stability | Performance is unaffected by water hardness. thfine.com | N/A |
For synergistic effects, it can be used in combination with other fungicides like isothiazolinones, glutaraldehyde, and dithionitrile methane. thwater.comwhamine.comthfine.com
Sludge Reproduction Control and Removal
Benzyl(dodecyl)dimethylammonium chloride, a cationic surfactant, is recognized for its efficacy in controlling sludge reproduction in various industrial water systems. irobiocide.com As a non-oxidizing biocide, it effectively inhibits the propagation of algae and the formation of sludge. yingxinwater.comevo-chemical.com Its mechanism of action involves disrupting microbial membrane structure and function, which leads to cell death. bwjgwater.com
The compound's utility extends beyond mere inhibition; it also possesses significant dispersing and penetrating properties. irobiocide.comnbinno.com This allows it to infiltrate existing sludge and algae deposits, breaking them down and facilitating their removal. irobiocide.comevo-chemical.comatamankimya.com This dual action of preventing new growth and removing existing accumulation makes it a valuable component in maintaining the efficiency of systems like industrial circulating cool water systems. nbinno.com Research has shown its effectiveness as a slime remover and in general slime control for industrial applications, including the pulp and paper industry. yingxinwater.comnbinno.com
Studies on the sorption of quaternary ammonium compounds (QACs) like Benzyl(dodecyl)dimethylammonium chloride to municipal sludge have been conducted to understand its environmental fate. researchgate.net The extent of adsorption to primary sludge correlates positively with the compound's hydrophobicity. researchgate.net Furthermore, research into the biological removal of benzalkonium chlorides from wastewater has demonstrated high efficiency, with up-flow packed bed reactors achieving nearly 100% removal from both synthetic and real wastewater. nih.gov
| Application Area | Primary Function | Key Properties | Supporting Evidence |
|---|---|---|---|
| Industrial Water Systems | Inhibits algae propagation and sludge reproduction | Non-oxidizing biocide, Cationic surfactant | Effective in circulating cool water systems and oilfield water injection. bwjgwater.com |
| Slime Removal | Penetrates and removes existing sludge and algae | Dispersing and penetrating capabilities | Used as a sludge remover and for general slime control. yingxinwater.comevo-chemical.com |
| Wastewater Treatment | Subject of removal studies to mitigate environmental impact | Adsorbs to sludge; can be biologically degraded | High removal efficiency demonstrated in packed bed reactors. researchgate.netnih.gov |
Corrosion Inhibition Studies in Pipelines
Benzyl(dodecyl)dimethylammonium chloride has been investigated as a corrosion inhibitor, particularly for steel pipelines in acidic environments and other industrial settings. yingxinwater.comkrwater.combu.edu.eg Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective layer that isolates the steel from the corrosive medium. jcscp.orgresearchgate.net This adsorption is influenced by the compound's molecular structure, which includes a nitrogen atom capable of forming coordinate bonds with the metal's empty orbitals. researchgate.net
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed its role as a mixed-type inhibitor. jcscp.orgresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jcscp.orgresearchgate.net Research on cold-rolled steel in trichloroacetic acid demonstrated that the inhibition efficiency increases with the concentration of the inhibitor but decreases at higher temperatures. jcscp.org The adsorption process on the steel surface was found to follow the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption. jcscp.org
In studies related to the aircraft industry, the compound showed corrosion inhibition for 7B04 aluminum alloy, a material used in fuel tanks. researchgate.net It also finds application in oil and gas operations, where it is used in the formulation of pipeline corrosion inhibitors to prevent the formation of sulphurous gases and protect infrastructure. irobiocide.comnbinno.comkrwater.com
| Metal/Alloy | Corrosive Medium | Inhibition Efficiency | Methodology | Key Finding |
|---|---|---|---|---|
| Cold Rolled Steel | 0.10 mol/L Trichloroacetic Acid | Up to 97.4% at 40 mg/L | Mass loss, Electrochemical tests (EIS, Potentiodynamic Polarization) | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. jcscp.org |
| 304 Stainless Steel | Desulfovibrio desulfuricans-inoculated medium | Effective at 25 ppm | Potentiodynamic polarization, SEM, CLSM | Inhibits microbial corrosion by preventing biofilm formation. mdpi.com |
| 7B04 Aluminum Alloy | Aircraft fuel system environment | 68.38% at 80 mg/L after 28 days | Electrochemical measurements (EIS, Potentiodynamic Polarization) | Functions as a mixed-type inhibitor through chemisorption. researchgate.net |
| API X65 Steel Pipeline | 1 M HCl | Not specified for this specific compound, but related novel compounds showed high efficiency. | Weight loss, EIS, Tafel polarization | Related di-quaternary ammonium salts act as effective mixed-type inhibitors. bu.edu.eg |
Agricultural and Aquaculture Research Applications
Wood Preservation Studies
Benzyl(dodecyl)dimethylammonium chloride, as part of the broader group of alkyl dimethyl benzyl ammonium chlorides (ADBAC), is utilized as a wood preservative. nih.govbeyondpesticides.org These quaternary ammonium compounds (QACs) have demonstrated efficacy against common wood decay fungi and termites in laboratory settings. core.ac.uk Their fungicidal and algaecidal properties make them suitable for protecting wood from biological degradation. yingxinwater.comkrwater.com
The application of ADBAC in wood protection is seen as an alternative to traditional preservatives that have faced scrutiny due to environmental concerns. krwater.comgoogle.com In Europe, the use of disinfectant QACs as wood preservatives has been granted approval. nih.gov Research has explored various formulations, including combinations with other compounds, to enhance their effectiveness. krwater.com Studies comparing different alkylammonium compounds found that their efficacy can vary against specific types of brown-rot and white-rot fungi. core.ac.uk While effective, a known issue with the chloride forms of these compounds is their water solubility, which can lead to leaching from the wood when in contact with soil or water, potentially reducing long-term effectiveness. google.com
Pest and Parasite Control in Non-Human Organisms
In the field of aquaculture, Benzyl(dodecyl)dimethylammonium chloride is employed for its broad-spectrum biocidal properties to manage hygiene and control pathogens. nbinno.comkrwater.com It is used for general site disinfection, water treatment, and the removal of fish parasites. krwater.com Formulations containing this compound are indicated for controlling viruses, bacteria, spores, and fungi in pond water and on aquaculture equipment. biopharmachemie.com By improving hygiene, its application can reduce the need for antibiotics in fish and shellfish farming. krwater.com
Beyond aquaculture, the compound is registered as an antimicrobial pesticide for use in agricultural premises and equipment. beyondpesticides.org Its biocidal activity is effective against a wide range of microorganisms, making it suitable for disinfection purposes in livestock and agricultural settings. atamankimya.comkrwater.com
Impact on Non-Target Organisms (e.g., Honeybees)
The widespread use of disinfectants containing Benzyl(dodecyl)dimethylammonium chloride (also referred to as DDBAC in studies) has led to research on its potential hazards to non-target species, with the honeybee (Apis mellifera) serving as a key indicator organism. nih.govresearchgate.net Studies have shown that exposure to DDBAC can have significant negative effects on honeybees. nih.govnih.gov
Research has detected an accumulation of DDBAC in the honeybee midgut following exposure. nih.govresearchgate.net Subsequent analysis of the midgut tissues revealed multiple levels of disruption. nih.gov Histopathological examinations showed physical damage to the midgut tissue. nih.gov Microbiome analysis indicated a decrease in the abundance of beneficial gut microbiota, which are crucial for honeybee health. nih.gov Furthermore, lipidomics analysis revealed a significant reduction in cell membrane phospholipids (B1166683) that play a role in signal transduction. nih.gov A transcriptome analysis detected altered expression of genes involved in calcium signaling pathways, which are vital for functions like muscle contraction and neurotransmission. nih.govnih.gov These findings establish that DDBAC can impact honeybee midgut functions at multiple biological levels. nih.gov
| Area of Impact | Specific Finding | Method of Analysis | Reference |
|---|---|---|---|
| Tissue Integrity | Damage to midgut tissue observed. | Histopathological examination | nih.govnih.gov |
| Gut Microbiome | Decreased abundance of beneficial midgut microbiota. | Microbiome analysis | nih.gov |
| Cellular Lipids | Significant reduction in cell membrane phospholipids. | Lipidomics analysis | nih.gov |
| Gene Expression | Altered expression of genes in calcium signaling pathways. | Transcriptome analysis | nih.gov |
| Bioaccumulation | Compound accumulates in the honeybee midgut. | MALDI-MS imaging analysis | nih.gov |
Synergistic and Antagonistic Interactions of Benzyl Dodecyl Dimethylammonium Chloride
Combined Effects with Other Biocides and Antifungals
The antimicrobial efficacy of Benzyl(dodecyl)dimethylammonium chloride can be enhanced when used in combination with other biocidal agents, a phenomenon known as synergism. thfine.com Research has shown that combining it with specific fungicides can lead to a greater antimicrobial effect than the sum of the individual components.
Notably, synergistic effects have been observed when Benzyl(dodecyl)dimethylammonium chloride is used with isothiazolinones, glutaraldehyde, and dithionitrile methane. thfine.com These combinations are often employed in industrial water treatment to effectively control microbial growth and biofilm formation.
While the potential for synergistic formulations is significant, studies on the interactions between common disinfectants suggest that true synergism is not always a given and can be highly specific to the microorganisms being targeted. nih.govnih.govresearchgate.net Many combinations of disinfectants exhibit an additive effect, where the combined efficacy is simply the sum of the individual activities. nih.govnih.gov For instance, a study investigating pairwise combinations of common disinfectants, including benzalkonium chloride (a compound closely related to Benzyl(dodecyl)dimethylammonium chloride), found that most interactions were additive rather than synergistic. nih.govnih.govresearchgate.net
Interaction of Benzyl(dodecyl)dimethylammonium Chloride with Other Biocides
| Combined Agent | Type of Interaction | Target Organisms | Reference |
|---|---|---|---|
| Isothiazolinones | Synergistic | Bacteria, Fungi | thfine.com |
| Glutaraldehyde | Synergistic | Bacteria, Fungi | thfine.com |
| Dithionitrile Methane | Synergistic | Bacteria, Fungi | thfine.com |
| Chlorocresol | Synergistic (with Benzalkonium Chloride) | Enterococcus faecalis, Staphylococcus aureus | nih.govnih.govresearchgate.net |
Incompatibility with Anionic Surfactants and Chlorophenols
The cationic nature of Benzyl(dodecyl)dimethylammonium chloride is fundamental to its biocidal activity, but it also leads to incompatibilities with certain classes of chemicals. A significant antagonistic interaction occurs with anionic surfactants. When combined, the positively charged quaternary ammonium (B1175870) cation reacts with the negatively charged anion of the surfactant, leading to precipitation and a loss of antimicrobial efficacy for both compounds. thfine.com Therefore, blending Benzyl(dodecyl)dimethylammonium chloride with anionic surfactants should be avoided in disinfectant formulations. thfine.com
Furthermore, Benzyl(dodecyl)dimethylammonium chloride is incompatible with chlorophenols. thfine.com This incompatibility restricts its use in combination with these types of biocides.
Incompatible Chemical Combinations
| Incompatible Agent | Reason for Incompatibility | Reference |
|---|---|---|
| Anionic Surfactants | Formation of an inactive complex due to charge neutralization, leading to reduced biocidal activity. | thfine.com |
| Chlorophenols | Chemical antagonism reducing the overall efficacy of the biocidal formulation. | thfine.com |
Modulation of Activity by Environmental Factors
The performance of Benzyl(dodecyl)dimethylammonium chloride as a biocide can be influenced by various environmental factors, including water hardness, pH, and the presence of organic matter.
One of the advantages of this compound is that its efficacy is generally not affected by water hardness. nbinno.comthfine.com This makes it a reliable biocide in a wide range of water conditions. The stability of Benzyl(dodecyl)dimethylammonium chloride is also notable, as it remains stable across a pH range of 4 to 10 and at temperatures up to 120 degrees Celsius.
However, certain environmental conditions can negatively impact its activity. For example, in advanced oxidation processes using UV and chlorine for the degradation of dodecylbenzyldimethylammonium chloride, the degradation rate was observed to decrease as the pH increased from 3.6 to 9.5. researchgate.net The presence of natural organic matter can also inhibit its degradation and potentially reduce its biocidal availability. researchgate.net As a cationic molecule, Benzyl(dodecyl)dimethylammonium chloride has a strong tendency to adsorb to negatively charged particles such as soil, sediment, and sludge, which can affect its concentration and effectiveness in the surrounding environment. industrialchemicals.gov.aunih.gov
Influence of Environmental Factors on Activity
| Environmental Factor | Effect on Activity | Reference |
|---|---|---|
| Water Hardness | Unaffected | nbinno.comthfine.com |
| pH | Stable within a range of 4-10. Degradation rate can be pH-dependent in certain treatment processes. | researchgate.net |
| Temperature | Stable up to 120°C | |
| Organic Matter | Can inhibit degradation and reduce bioavailability through adsorption. | researchgate.netindustrialchemicals.gov.aunih.gov |
Theoretical and Computational Studies on Benzyl Dodecyl Dimethylammonium Chloride
Molecular Dynamics and Simulation Studies of Membrane Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. These simulations have been instrumental in understanding how Benzyl(dodecyl)dimethylammonium chloride, a member of the benzalkonium chloride (BAC) family, interacts with cell membranes, which is the basis of its antimicrobial activity.
Research has shown that the antimicrobial action of quaternary ammonium (B1175870) compounds (QACs) like Benzyl(dodecyl)dimethylammonium chloride is primarily due to the disruption of the cell membrane's lipid bilayer. nih.gov MD simulations reveal that this process occurs in distinct phases. Initially, the BAC molecule approaches the cell membrane. This is followed by its adsorption onto the membrane surface, and finally, its integration into the lipid bilayer. nih.govbiorxiv.org This integration is rapid, often occurring within nanoseconds in simulation environments. nih.gov Once integrated, the hydrophobic alkyl chain of the compound penetrates the lipid bilayer, leading to the destabilization and disruption of the cell wall and membrane. researchgate.net
These computational models provide a molecular-level view that complements experimental findings, which also show that BAC impairs lipid spread, creates discontinuous and non-uniform surface layers, and can displace lipids from the surface. nih.gov The insights from MD simulations are valuable for understanding the fundamental mechanisms of disinfection and for the rational design of new antimicrobial agents. biorxiv.org
Table 1: Phases of Benzyl(dodecyl)dimethylammonium Chloride Interaction with a Bacterial Membrane as Revealed by Molecular Dynamics
| Phase | Description | Key Events | Timescale (Simulation) |
| 1. Approach | The molecule moves randomly in the aqueous environment near the cell. | Diffusion towards the membrane surface. | Picoseconds to Nanoseconds |
| 2. Adsorption | The positively charged headgroup of the molecule is attracted to the negatively charged components of the bacterial membrane. | Electrostatic and hydrophobic interactions lead to surface binding. | Nanoseconds |
| 3. Integration | The long dodecyl tail inserts into the hydrophobic core of the lipid bilayer. | Disruption of lipid packing, destabilization of the membrane structure. | < 20 nanoseconds nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. For Benzyl(dodecyl)dimethylammonium chloride and other QACs, QSAR studies are primarily used to predict their toxicity and antimicrobial efficacy.
Several QSAR studies have been conducted on the toxicity of QACs to various organisms, including green algae like Chlorella vulgaris, Chlorella pyrenoidosa, and Scenedesmus quadricauda. nih.govnih.gov These studies have identified several key molecular descriptors that govern the toxicity of these compounds. The length of the alkyl chain (in this case, the dodecyl group) is a critical factor. nih.govnih.gov
Using computational methods such as Density Functional Theory (DFT) and multiple linear regression (MLR), researchers have developed models that can predict the 96-hour EC50 (half-maximal effective concentration) values. nih.govnih.gov These models have shown high predictive ability and stability. nih.gov The key descriptors identified in these QSAR models provide insight into the mechanisms of toxicity and can be used to design new QACs with desired activity and environmental profiles.
Table 2: Key Molecular Descriptors in QSAR Models for QAC Toxicity
| Descriptor | Description | Influence on Toxicity | Reference |
| Alkyl Chain Length (CL) | The number of carbon atoms in the long alkyl chain. | A primary determinant of toxicity. nih.govnih.gov | nih.govnih.gov |
| Total Connectivity (T(Con)) | A topological index describing the branching and connectivity of the molecule. | Significantly correlated with toxicity. nih.gov | nih.gov |
| Polarizability Tense (αzz) | A measure of how easily the electron cloud of the molecule can be distorted. | A major descriptor in some QSAR models. nih.gov | nih.gov |
| Most Positive Net Atomic Charges on a Hydrogen Atom (q(H)+) | Relates to the electrostatic potential of the molecule. | A key descriptor in DFT-based models. nih.gov | nih.gov |
| Entropy (So) | A thermodynamic property related to the disorder of the molecule. | Contributes to the predictive power of the QSAR model. nih.gov | nih.gov |
Computational Prediction of Environmental Fate Parameters
Computational models are increasingly used to predict the environmental fate of chemicals, providing crucial data for risk assessment where experimental data may be limited or difficult to obtain. For Benzyl(dodecyl)dimethylammonium chloride, which belongs to the Alkyl Dimethyl Benzyl (B1604629) Ammonium Chlorides (ADBAC) category, QSARs and other in silico methods are used to estimate key environmental parameters. epa.gov
Biodegradability is a critical factor in determining the persistence of a chemical in the environment. figshare.com Computational approaches, such as naïve Bayesian classification, are used to develop classifiers that can discriminate between readily biodegradable and non-readily biodegradable substances. figshare.comresearchgate.net These models utilize physicochemical properties and structural fingerprints to make predictions. figshare.com For QACs, it has been noted that compounds with longer alkyl chains (C16 and C18) show virtually no biodegradation in standard tests, whereas shorter chains (C8 to C14) are more readily biodegradable. nih.gov
Another important parameter is the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to adsorb to soil and sediment. chemsafetypro.com High Koc values suggest low mobility in soil. chemsafetypro.com Computational models can predict Koc based on a compound's structure and physicochemical properties, which is essential for assessing the potential for groundwater contamination. researchgate.netshd-pub.org.rs For ADBACs, their cationic nature leads to strong adsorption to soil and sediment, resulting in low potential for leaching. nih.gov
Table 3: Computationally Predicted Environmental Fate Parameters for ADBACs
| Parameter | Predicted Value/Behavior | Significance | Reference |
| Photodegradation in Water | Stable in aqueous solution, but degrades in the presence of a photosensitizer (half-life of 7.1 days). | Indicates persistence in water in the absence of sensitizing agents. | nih.gov |
| Hydrolytic Stability | Stable under abiotic and buffered conditions (pH 5-9). | Not expected to break down via hydrolysis in the environment. | nih.gov |
| Biodegradation | C12 and C14 ADBACs show significant biodegradation (79-95% in MITI test). | Shorter alkyl chains are more susceptible to microbial degradation. | nih.gov |
| Soil Adsorption Coefficient (Koc) | High; strongly adsorbs to soil and sediment. | Low mobility and low potential to leach into groundwater. | nih.gov |
| Vapor Pressure | Extremely low. | Considered essentially nonvolatile from soil or water. | nih.gov |
Studies on Radical Formation Potential and Catalytic Activity
Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like Benzyl(dodecyl)dimethylammonium chloride. The UV/chlorine process is one such AOP that has been studied for its efficacy in degrading this compound. researchgate.netnih.gov Computational studies and experimental investigations using radical quenching experiments help to elucidate the mechanisms involved.
The degradation of Benzyl(dodecyl)dimethylammonium chloride in the UV/chlorine process involves both direct UV photolysis and oxidation by radical species. researchgate.netnih.gov The photolysis of chlorine generates highly reactive hydroxyl radicals (HO•) and chlorine radicals (Cl•). researchgate.netnih.gov These radicals are responsible for the advanced oxidation effect. researchgate.net
Table 4: Contribution of Different Species to the Degradation of Benzyl(dodecyl)dimethylammonium Chloride in AOPs
| Process | Radical Species | Contribution to Degradation | Degradation Mechanism | Reference |
| UV/Chlorine | Hydroxyl (HO•), Chlorine (Cl•) | Radical Oxidation: 51.6% | Cleavage of benzyl-nitrogen bond, hydrogen abstraction from alkyl chain. | researchgate.netnih.gov |
| UV Photolysis | 48.4% | Direct breakdown by UV light. | researchgate.netnih.gov | |
| UV/Persulfate | Hydroxyl (HO•) | 4.6% | Benzyl-nitrogen bond cleavage, demethylation, hydroxylation, hydrogen subtraction. | researchgate.net |
| Sulfate (SO4•−) | 52.7% | Benzyl-nitrogen bond cleavage, demethylation, hydroxylation, hydrogen subtraction. | researchgate.net | |
| UV Photolysis | 42.7% | Direct breakdown by UV light. | researchgate.net |
Emerging Research Frontiers and Future Perspectives
Advanced Bioremediation Strategies for DDBAC Contamination
Currently, there is no available research on the bioremediation of Benzyl(dodecyl)methylsulfanium chloride. Future research would first need to establish the environmental persistence and toxicity of this compound. Should it be identified as a persistent environmental contaminant, research into bioremediation strategies could be initiated. This would involve:
Screening for Microorganisms: Isolating and identifying bacteria or fungi capable of degrading this compound.
Metabolic Pathway Elucidation: Determining the enzymatic pathways involved in the breakdown of the compound.
Bioaugmentation and Biostimulation: Developing strategies to enhance the growth and activity of degrading microbes in contaminated environments.
Development of Novel DDBAC-Based Formulations with Enhanced Efficacy or Reduced Environmental Impact
There is no information on existing formulations of this compound. Research in this area would be foundational and would need to explore:
Antimicrobial Activity: Investigating the efficacy of this compound against a range of microorganisms to determine its potential as a biocide or antiseptic. Studies have shown that other sulfonium (B1226848) compounds possess antimicrobial properties. nih.govnih.govtandfonline.com
Structure-Activity Relationships: Synthesizing and testing analogues of the compound to understand how modifications to its chemical structure affect its activity and toxicity.
"Green" Formulations: Exploring the use of biodegradable adjuvants and delivery systems to create formulations with a reduced environmental footprint, a concept being explored for other novel chemical applications.
Investigation of Long-Term Ecological Consequences
The long-term ecological impact of this compound is unknown. A comprehensive investigation would require:
Ecotoxicity Studies: Conducting standardized tests on various aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) to determine the acute and chronic toxicity of the compound.
Bioaccumulation and Persistence: Studying the potential for the compound to accumulate in organisms and persist in different environmental compartments like soil and water.
Impact on Microbial Communities: Assessing the effect of long-term, low-level exposure on the structure and function of microbial communities in soil and aquatic ecosystems. While research on the ecological impact of sulfonium compounds is limited, some studies suggest they may be less hazardous to human health than some common cationic antimicrobials. nih.gov
Exploration of DDBAC in Niche Industrial or Research Applications
The potential applications of this compound have not been explored. Based on the chemistry of sulfonium salts in general, potential niche applications could be investigated in the following areas:
Organic Synthesis: Sulfonium salts are widely used in organic chemistry as reagents and catalysts for various chemical transformations, including coupling reactions and photocatalysis. nih.govnih.govrsc.org Future research could determine if this compound has unique reactive properties.
Phase Transfer Catalysis: Like quaternary ammonium (B1175870) salts, some sulfonium salts can act as phase transfer catalysts, facilitating reactions between reactants in different phases.
Antimicrobial Materials: Investigating the potential to incorporate this compound into materials to impart antimicrobial surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
